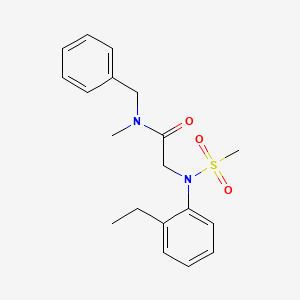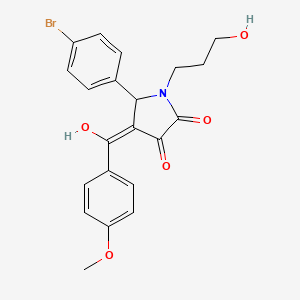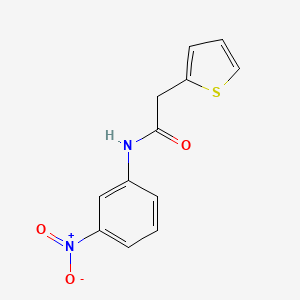
N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as BEMG, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BEMG is a member of the glycine receptor agonist family, which has been shown to have anxiolytic and analgesic effects.
Scientific Research Applications
N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has been the investigation of its anxiolytic effects. Studies have shown that N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has anxiolytic effects in animal models, and it has been suggested that it may be useful in the treatment of anxiety disorders in humans.
Another area of research has been the investigation of N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide's analgesic effects. Studies have shown that N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has analgesic effects in animal models of pain, and it has been suggested that it may be useful in the treatment of pain in humans.
Mechanism of Action
N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide acts as an agonist of the glycine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the glycine receptor leads to an influx of chloride ions, which hyperpolarizes the cell membrane and reduces neuronal excitability. This mechanism of action is thought to underlie N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide's anxiolytic and analgesic effects.
Biochemical and Physiological Effects
N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. Studies have shown that N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide increases the binding of glycine to the glycine receptor, leading to an increase in chloride ion influx and hyperpolarization of the cell membrane. N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been shown to increase the binding of GABA to the GABA receptor, which may contribute to its anxiolytic effects.
Advantages and Limitations for Lab Experiments
N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a selective agonist of the glycine receptor, which allows for the investigation of the specific effects of glycine receptor activation. N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide also has a long half-life, which allows for the investigation of its effects over a longer period of time.
One limitation of N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is that it is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for research on N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One area of research could be the investigation of its potential therapeutic applications in humans, particularly in the treatment of anxiety and pain disorders. Another area of research could be the investigation of the molecular mechanisms underlying N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide's effects on the glycine and GABA receptors. Finally, the development of water-soluble forms of N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide could expand its potential use in experimental settings.
properties
IUPAC Name |
N-benzyl-2-(2-ethyl-N-methylsulfonylanilino)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-17-12-8-9-13-18(17)21(25(3,23)24)15-19(22)20(2)14-16-10-6-5-7-11-16/h5-13H,4,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFLGKWEMKLGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)N(C)CC2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917657.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-3-methoxy-N,2,2-trimethylpropanamide](/img/structure/B3917675.png)
![2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate](/img/structure/B3917697.png)
![5-[(3,4-difluorophenoxy)methyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B3917700.png)
![N-isopropyl-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3917719.png)

![4-cinnamoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3917728.png)
![N-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917731.png)
![6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3917737.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3917744.png)

![2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3917754.png)
![1-(3-chlorophenyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3917759.png)